molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No.: B082373
CAS No.: 14237-71-9
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₈H₇ClN₂. It is a derivative of nicotinonitrile, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring.

Scientific Research Applications

2-Chloro-4,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylnicotinonitrile is not explicitly mentioned in the available literature . Its biological activity, if any, would likely depend on its interactions with biological macromolecules.

Safety and Hazards

The safety data sheet for 2-Chloro-4,6-dimethylnicotinonitrile indicates that it may cause respiratory irritation, skin irritation, and serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It should not be allowed to enter drains .

Preparation Methods

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile typically involves the use of the Vilsmeier-Haack reagent (DMF-POCl₃). One common method starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier-Haack reagent under reflux conditions for about 5 hours . This reaction results in the formation of this compound through a series of sequential transformations.

Chemical Reactions Analysis

2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

    Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Chloro-4,6-dimethylnicotinonitrile can be compared with other similar compounds, such as:

  • 2-Chloro-4,5,6-trimethylnicotinonitrile
  • 2-Chloro-6-methylnicotinonitrile
  • 2-Chloro-6-methyl-5-nitronicotinonitrile

These compounds share structural similarities but differ in the number and position of substituents on the pyridine ring. The unique combination of chlorine and methyl groups in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJKTAVEQPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278939
Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14237-71-9
Record name 14237-71-9
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Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
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Synthesis routes and methods I

Procedure details

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 34 mmol) was added to phosphorus oxychloride (20 ml). The reaction was stirred at reflux for 2 h, after which it was seen complete. Volatiles were removed and the residue triturated with petrol. The resultant solid was filtered off and washed with hexane, and dried to give a pure white solid (5.1 g, 90%). δH (250 MHz, CDCl3) 2.55 (3 H, s, CH3), 2.57 (3 H, s, CH3), 7.09 (1 H, s, ArH); δC (250 MHz, CDCl3) 162.64 (C), 154.39 (C), 152.26 (C), 123.22 (CH), 114.28 (C), 108.31 (C), 24.5 (CH3), 20.54 (CH3); m/z 189 (M+Na)
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Yield
90%

Synthesis routes and methods II

Procedure details

2-Chloro-3-cyano-4,6-dimethylpyridine was prepared from 3-cyano-4,6-dimethylpyrid-2-one and phosphorus oxychloride following the procedure of Kametani and Sato (Yakugaka Kenyu 34, 117, 1962).
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Synthesis routes and methods III

Procedure details

A stirred mixture of 3-cyano-4,6-dimethyl-2-hydroxypyridine (4.35 g, 29.39 mmol) and phosphorous pentachloride (6.92 g, 33.21 mmol) is heated to 120° C. The reaction mixture becomes clear and is stirred for an additional 1 hr. It is then poured onto ice/water (250 mL) and allowed to stand for 30 min. The solution is neutralized with sodium bicarbonate (pH 6) and extracted with dichloromethane (400 mL). The separated organic layer is dried, filtered and concentrated to yield 2-chloro-3-cyano-4,6-dimethylpyridine (4.60 g, 94% yield) as a tan solid containing ca 15% impurity. LC/MS: MS m/e=167/169 (M+H); RT 2.98 min; NMR (CDCl3, δ ppm) 7.08 (1H, s), 2.57 (3H, s), 2.55 (3H, s).
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4.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Chloro-4,6-dimethylnicotinonitrile utilized in the synthesis of heterocyclic compounds, and what are the key structural features of the resulting derivatives?

A1: this compound serves as a versatile starting material for constructing diverse heterocyclic systems.

  • Synthesis of Pyrazolopyridines []: It reacts with hydrazine hydrate, leading to the formation of 3-aminopyrazolo[3,4-b]pyridine []. This compound is a crucial intermediate for synthesizing arylazopyrazolo[3,4-b]pyridine derivatives, achieved through azo-coupling reactions with various coupling agents like β-naphthylamine, β-naphthol, thiazole, and aniline derivatives []. These resulting azo compounds are notable for their potential application as disperse dyes [].

Q2: What analytical techniques are employed to characterize the compounds derived from this compound?

A2: Researchers employ a combination of techniques to confirm the structures and purities of the synthesized compounds:

  • Spectroscopic methods: These include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) and carbon-13 nuclear magnetic resonance (13C-NMR) to determine the arrangement of atoms within the molecule [, ].
  • Elemental analysis: Provides the percentage composition of elements (C, H, N) in the compound, supporting the proposed molecular formula [, ].
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule [].

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